

(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-(tert-
Butoxycarbonyl)pyrrolidin-2-
yl)benzoic acid

Cat. No.: B1461955

[Get Quote](#)

An In-Depth Technical Guide to (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid: A Cornerstone for Asymmetric Synthesis in Drug Discovery

This guide provides a comprehensive technical overview of (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and discuss its applications as a strategic intermediate in medicinal chemistry. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in validated experimental methodology.

Introduction: The Strategic Value of 3D Scaffolds

In modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for enhancing molecular complexity and improving pharmacological profiles. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a particularly valuable scaffold.^[1] Its non-planar, sp^3 -rich structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.^[1] When combined with the versatile benzoic acid moiety—a common anchor for generating libraries of amides and esters—the resulting molecule becomes a powerful tool for navigating complex pharmacophore space.

(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid embodies this principle. It is a bifunctional molecule featuring:

- A defined stereocenter at the C2 position of the pyrrolidine ring.
- An N-Boc protecting group, which enables selective reactions and can be removed under mild conditions.^[2]
- A carboxylic acid group, providing a handle for amide bond formation and other derivatizations.

This unique combination makes it a sought-after intermediate for synthesizing sophisticated molecules, particularly in the development of novel therapeutics.

Physicochemical and Structural Properties

Precise characterization is the foundation of reproducible science. While experimental data for the final acid product is not widely published, we can provide a robust profile based on its direct synthetic precursor, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, and established principles of spectroscopy.

Structural and Chemical Identity

Property	Value	Source(s)
Chemical Name	(S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid	-
Synonyms	N-Boc-(S)-4-phenylproline, Boc-L-4-phenylproline	-
Molecular Formula	C ₁₆ H ₂₁ NO ₄	[3]
Molecular Weight	291.34 g/mol	[3]
CAS Number	Not consistently reported. The deprotected analog, (S)-4-(pyrrolidin-2-yl)benzoic acid, is CAS 1213448-39-5.	[4][5]
MDL Number	MFCD08751457	[3]

Spectroscopic Profile

The identity and purity of the compound are confirmed through standard spectroscopic techniques. The following data represents the expected spectral features based on the analysis of its methyl ester precursor and general spectroscopic principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the Boc group, and the aromatic protons. Due to the chiral center and restricted rotation around the N-Boc bond, some pyrrolidine protons may appear as complex multiplets.

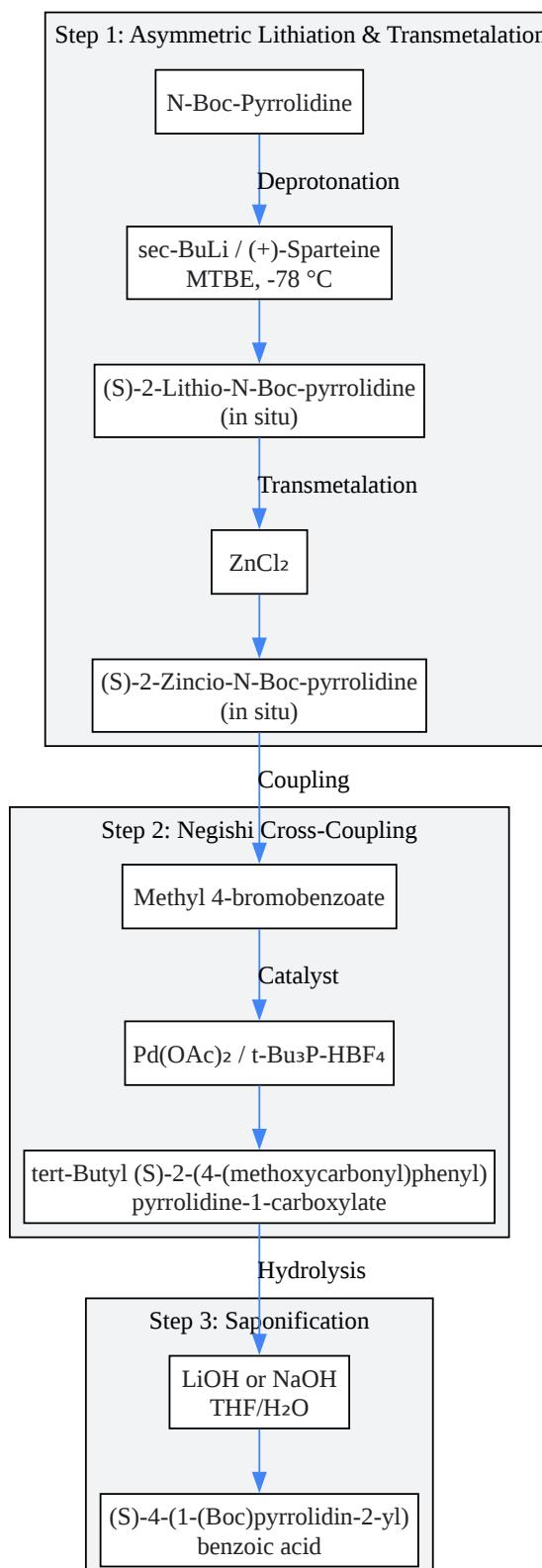
- Aromatic Protons (H-Ar): Two doublets in the range of δ 7.4-8.1 ppm, corresponding to the classic AA'BB' system of a 1,4-disubstituted benzene ring.
- Pyrrolidine C2-H: A multiplet (often a triplet or doublet of doublets) around δ 4.8-5.0 ppm.
- Pyrrolidine CH₂ Protons: A series of complex multiplets between δ 1.9-3.8 ppm.

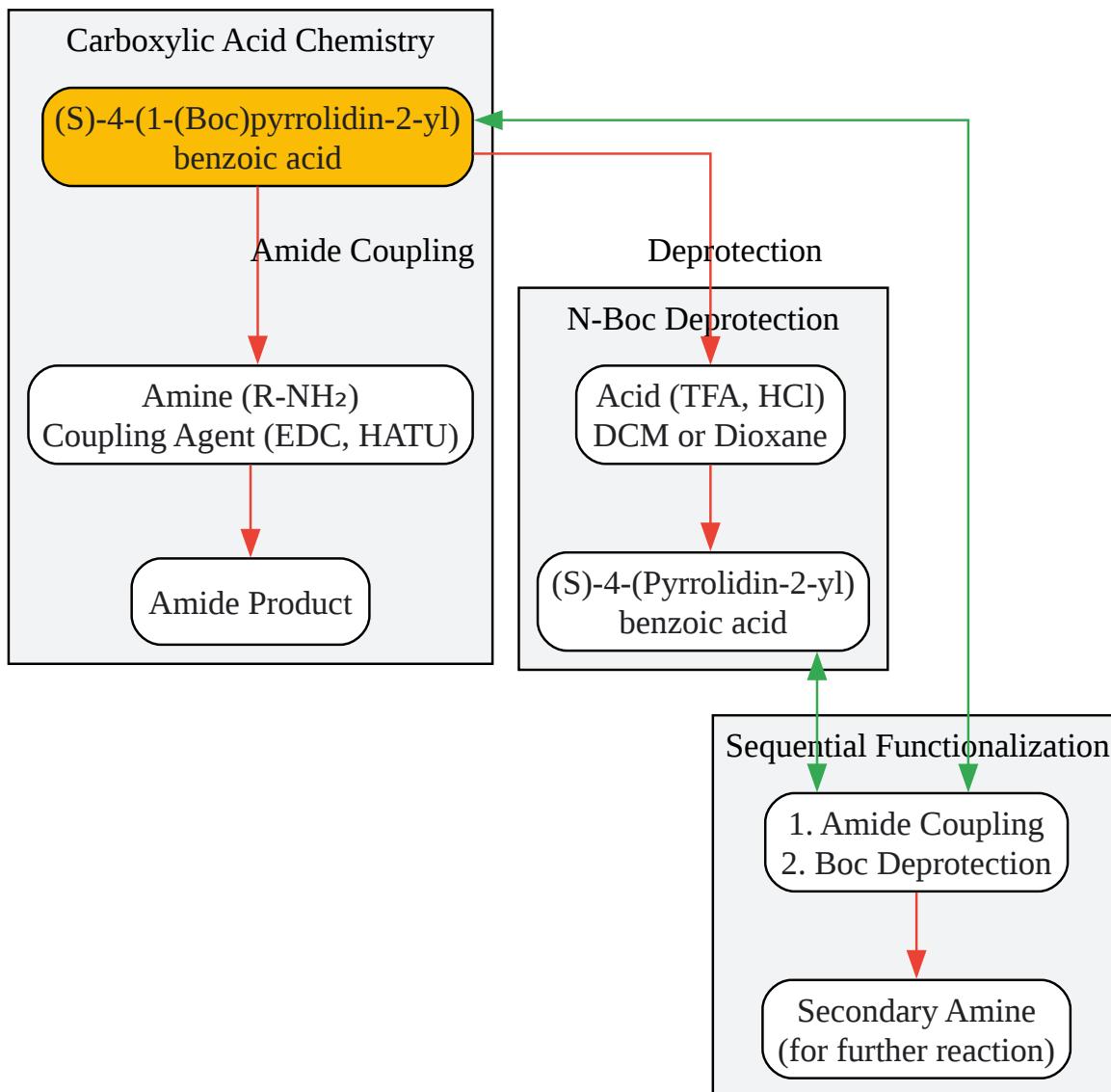
- Boc Group $-(\text{CH}_3)_3$: A characteristic singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.
- Carboxylic Acid Proton $-\text{COOH}$: A broad singlet at δ > 12 ppm, which is exchangeable with D_2O .

^{13}C NMR Spectroscopy:

- Carbonyl ($\text{C}=\text{O}$, Carboxylic Acid): δ ~170-175 ppm.
- Carbonyl ($\text{C}=\text{O}$, Boc): δ ~154 ppm.
- Quaternary Carbon (Boc, $\text{C}(\text{CH}_3)_3$): δ ~80 ppm.
- Aromatic Carbons: Signals between δ 125-148 ppm.
- Pyrrolidine Carbons: Signals in the range of δ 24-65 ppm.
- Methyl Carbons (Boc, $-\text{CH}_3$): δ ~28 ppm.

Infrared (IR) Spectroscopy:


- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6]
- C-H Stretch: Aliphatic and aromatic C-H stretches just below and above 3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm^{-1} .[6]
- C=O Stretch (Boc Urethane): A strong absorption around 1680-1700 cm^{-1} .
- C=C Stretch (Aromatic): Peaks around 1600 and 1500 cm^{-1} .[6]


Mass Spectrometry (MS): For ESI(-), the expected $[\text{M}-\text{H}]^-$ ion would be at m/z 290.14. For ESI(+), the $[\text{M}+\text{H}]^+$ ion would be at m/z 292.15, and the $[\text{M}+\text{Na}]^+$ adduct at m/z 314.13.

Synthesis Protocol: Enantioselective α -Arylation

The most robust and scalable synthesis of this class of compounds relies on the enantioselective deprotonation of N-Boc pyrrolidine, followed by a palladium-catalyzed Negishi cross-coupling reaction.^{[7][8]} This methodology provides excellent enantioselectivity and chemical yield. The protocol below first describes the synthesis of the methyl ester precursor, followed by a standard hydrolysis to yield the final acid.

Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-4-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)BENZOIC ACID [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-4-(Pyrrolidin-2-yl)benzoic acid | C11H13NO2 | CID 55279000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461955#s-4-1-boc-pyrrolidin-2-yl-benzoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com